REACTION_CXSMILES
|
O.[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+].[K+].[Ca:10].P([O-])([O-])([O-])=[O:12].[C:16]([OH:19])(=[O:18])[CH3:17]>>[OH2:3].[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2:10].[C:16]([O-:19])(=[O:18])[CH3:17].[OH2:12].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+:7].[K+:7] |f:0.1.2.3.4,8.9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
solution
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
calcium
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Agitation via stirring with a glass rod
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to one of the two portions until the pH of the solution
|
Type
|
ADDITION
|
Details
|
appeared completely mixed
|
Type
|
CONCENTRATION
|
Details
|
The concentrate
|
Type
|
CUSTOM
|
Details
|
solution was then dried in an oven at 70° C. for 24 hours
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
O.C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+].[K+].[Ca:10].P([O-])([O-])([O-])=[O:12].[C:16]([OH:19])(=[O:18])[CH3:17]>>[OH2:3].[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2:10].[C:16]([O-:19])(=[O:18])[CH3:17].[OH2:12].[P:2]([O-:6])([O-:5])([O-:4])=[O:3].[K+:7].[K+:7].[K+:7] |f:0.1.2.3.4,8.9.10.11,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
solution
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
calcium
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
Agitation via stirring with a glass rod
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to one of the two portions until the pH of the solution
|
Type
|
ADDITION
|
Details
|
appeared completely mixed
|
Type
|
CONCENTRATION
|
Details
|
The concentrate
|
Type
|
CUSTOM
|
Details
|
solution was then dried in an oven at 70° C. for 24 hours
|
Duration
|
24 h
|
Name
|
Calcium acetate hydrate
|
Type
|
product
|
Smiles
|
O.C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
Name
|
potassium orthophosphate hydrate
|
Type
|
product
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |